(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Overview
Description
An inhibitor with antitumor activity.
Scientific Research Applications
Elemental Analysis and Multinuclear NMR Spectroscopy : A study by Dölling (2012) discusses the use of a compound related to (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine for analyzing elemental composition and multinuclear NMR spectroscopy, which are crucial in characterizing chemical compounds (Dölling, 2012).
Synthesis of β-Hydroxy-α-Amino Acids : Research by Cremonesi et al. (2007, 2008) shows that this compound is useful in the stereoselective synthesis of β-hydroxy-α-amino acids, which are significant in pharmaceutical and biochemical applications (Cremonesi et al., 2007), (Cremonesi et al., 2008).
Enzymatic Resolution and Synthesis of Polyfunctionalized Amino Acids : A 2009 study by Cremonesi et al. discusses the enzymatic resolution of this compound, leading to the synthesis of polyfunctionalized amino acids and dipeptides, vital for developing new drugs and biomolecules (Cremonesi et al., 2009).
Study of Chiral Ethers and Chiral Auxiliary Molecules : Bull et al. (1998) explored the synthesis of a variant of this compound for studying chiral ethers and their auxiliary molecules, which play a role in asymmetric synthesis (Bull et al., 1998).
Stereospecific Synthesis of α-Deuteriated α-Amino Acids : Rose et al. (1992, 1995) focused on the stereospecific synthesis of α-deuteriated α-amino acids using this compound, which is important for the study of stable isotopes in chemistry and biology (Rose et al., 1992), (Rose et al., 1995).
Ruthenium(II) in Ring Closing Metathesis : Hammer and Undheim (1997) described the use of this compound in ruthenium(II)-catalyzed ring-closing metathesis for preparing cyclic amino acids, crucial in organic and medicinal chemistry (Hammer & Undheim, 1997).
Properties
IUPAC Name |
(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWEOGTZZPCTO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352920 | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109838-85-9 | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine utilized in the synthesis of conformationally restricted serine derivatives?
A1: this compound functions as a chiral auxiliary in the synthesis. [] It provides stereocontrol during the stepwise alkenylation and aldol reactions involving its metalated species. This leads to the formation of specific stereoisomers of α-amino-β-hydroxy acids, where the α-carbon is incorporated into a five-, six-, or seven-membered ring. Essentially, the this compound helps control the three-dimensional arrangement of atoms in the final product, which is crucial for its biological activity.
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